Cas no 2633683-39-1 ((1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride)

(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- (1S)-1-(2,5-DIMETHYLPHENYL)ETHYLAMINE-HCl
- (1S)-1-(2,5-Dimethylphenyl)ethylamine hydrochloride
- (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride
- W6200
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- インチ: 1S/C10H15N.ClH/c1-7-4-5-8(2)10(6-7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1
- InChIKey: XQDCTHGENBYORR-FVGYRXGTSA-N
- ほほえんだ: Cl[H].N([H])([H])[C@@]([H])(C([H])([H])[H])C1C([H])=C(C([H])([H])[H])C([H])=C([H])C=1C([H])([H])[H]
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 122
- トポロジー分子極性表面積: 26
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-124312-0.1g |
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride |
2633683-39-1 | 95% | 0.1g |
$52.0 | 2023-06-08 | |
Enamine | EN300-124312-0.5g |
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride |
2633683-39-1 | 95% | 0.5g |
$119.0 | 2023-06-08 | |
Enamine | EN300-124312-2.5g |
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride |
2633683-39-1 | 95% | 2.5g |
$267.0 | 2023-06-08 | |
1PlusChem | 1P0292SQ-500mg |
(1S)-1-(2,5-dimethylphenyl)ethan-1-aminehydrochloride |
2633683-39-1 | 95% | 500mg |
$203.00 | 2024-05-08 | |
1PlusChem | 1P0292SQ-1g |
(1S)-1-(2,5-dimethylphenyl)ethan-1-aminehydrochloride |
2633683-39-1 | 95% | 1g |
$243.00 | 2024-05-08 | |
Aaron | AR029312-500mg |
(1S)-1-(2,5-dimethylphenyl)ethan-1-aminehydrochloride |
2633683-39-1 | 95% | 500mg |
$155.00 | 2025-02-17 | |
Aaron | AR029312-10g |
(1S)-1-(2,5-dimethylphenyl)ethan-1-aminehydrochloride |
2633683-39-1 | 95% | 10g |
$1178.00 | 2023-12-15 | |
Aaron | AR029312-2.5g |
(1S)-1-(2,5-dimethylphenyl)ethan-1-aminehydrochloride |
2633683-39-1 | 95% | 2.5g |
$318.00 | 2025-02-17 | |
Enamine | EN300-124312-250mg |
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride |
2633683-39-1 | 95.0% | 250mg |
$76.0 | 2023-10-02 | |
Enamine | EN300-124312-5.0g |
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride |
2633683-39-1 | 95% | 5g |
$457.0 | 2023-06-08 |
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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3. Book reviews
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
(1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochlorideに関する追加情報
(1S)-1-(2,5-Dimethylphenyl)Ethan-1-Amine Hydrochloride: A Comprehensive Overview
The compound with CAS No. 2633683-39-1, commonly referred to as (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The (1S) configuration indicates a specific stereochemistry, which plays a crucial role in determining its biological activity and selectivity.
Recent studies have highlighted the importance of (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride in the context of chiral recognition and asymmetric synthesis. Its structure, featuring a 2,5-dimethylphenyl group attached to an ethan-1-amine backbone, provides a platform for exploring various chemical reactions and interactions. The hydrochloride salt form is particularly advantageous for enhancing solubility and stability in aqueous environments, making it suitable for pharmaceutical formulations.
One of the most promising areas of research involving this compound is its role in medicinal chemistry. The (1S) configuration has been shown to exhibit selective binding to certain biological targets, such as G-protein coupled receptors (GPCRs), which are critical in drug discovery. For instance, recent findings suggest that this compound may act as a ligand for adrenergic receptors, potentially offering therapeutic benefits in conditions like hypertension and anxiety disorders.
The synthesis of (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride involves a multi-step process that combines principles of stereochemistry and organic synthesis. Key steps include the preparation of the chiral center through asymmetric catalysis or resolution techniques, followed by functional group transformations to achieve the desired structure. Researchers have also explored green chemistry approaches to optimize the synthesis process, reducing environmental impact while maintaining high yields.
In terms of applications, this compound has shown potential in both therapeutic and diagnostic contexts. Its ability to interact with specific biological systems makes it a valuable tool in drug design. For example, derivatives of this compound are being investigated for their anti-inflammatory properties, which could lead to novel treatments for chronic inflammatory diseases such as arthritis.
Moreover, the (2,5-dimethylphenyl) group contributes significantly to the molecule's pharmacokinetic profile. Studies have demonstrated that this substituent enhances lipophilicity without compromising bioavailability, making it an ideal candidate for oral drug delivery systems. Advanced computational modeling techniques have been employed to predict the compound's absorption, distribution, metabolism, and excretion (ADME) properties, further aiding its development as a pharmaceutical agent.
Another area of interest is the compound's role in chemical biology. The ethan-1-amine backbone serves as a versatile platform for conjugation with other biomolecules, enabling applications in imaging and sensing technologies. For instance, researchers have explored its use as a linker in antibody-drug conjugates (ADCs), where its stability and reactivity are advantageous for site-specific modifications.
Looking ahead, ongoing research aims to uncover additional therapeutic potentials of (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride. Collaborative efforts between academic institutions and pharmaceutical companies are focused on optimizing its pharmacodynamic properties and exploring its efficacy in preclinical models. These studies are expected to pave the way for clinical trials targeting various indications.
In conclusion, (1S)-1-(2,5-dimethylphenyl)ethan-1-amine hydrochloride represents a compelling molecule with diverse applications across chemistry and medicine. Its unique structure and stereochemical properties make it a valuable asset in both academic research and industrial development. As advancements continue to emerge from cutting-edge studies on this compound, its role in shaping future therapeutic interventions is poised to grow significantly.
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